molecular formula C7H11NO B6612002 4-tert-butyl-1,3-oxazole CAS No. 52713-54-9

4-tert-butyl-1,3-oxazole

Cat. No.: B6612002
CAS No.: 52713-54-9
M. Wt: 125.17 g/mol
InChI Key: MIXSQEGYNBTGCK-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring with a tert-butyl substituent at the 4-position. Oxazoles are valued in medicinal chemistry due to their stability, hydrogen-bonding capacity, and bioisosteric properties. Substituents at the 4- and 5-positions significantly influence biological activity, as seen in studies on 4-isopropyl-1,3-oxazole derivatives (antimicrobial agents) and 5-sulfonyl/sulfinyl oxazoles (anticancer compounds) . The tert-butyl group’s steric bulk may enhance metabolic stability or receptor binding compared to smaller alkyl groups like methyl or isopropyl, though this requires further validation.

Properties

IUPAC Name

4-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6-4-9-5-8-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSQEGYNBTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Acylaminoketones (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis remains a foundational method for constructing oxazole rings. For 4-tert-butyl-1,3-oxazole, this approach involves cyclodehydration of α-acylaminoketones bearing a tert-butyl substituent. A representative pathway begins with the reaction of tert-butylglyoxylic acid with benzamide derivatives under acidic conditions. For example, treatment of tert-butylglyoxylic acid with benzamide in polyphosphoric acid (PPA) at 120–140°C induces cyclization, yielding this compound .

Key advantages of this method include high regioselectivity and compatibility with diverse acyl groups. However, the requirement for strongly acidic conditions and elevated temperatures limits substrate scope. Yields typically range from 50–70%, with purity dependent on recrystallization protocols .

Van Leusen Oxazole Synthesis

The Van Leusen reaction, employing tosylmethyl isocyanide (TosMIC) and aldehydes, offers a modular route to oxazoles. For this compound, tert-butylacetaldehyde serves as the aldehyde precursor. Reaction with TosMIC in methanol under basic conditions (e.g., potassium carbonate) generates the oxazole nucleus via a nitrile oxide intermediate.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Base: K₂CO₃ or DBU

  • Temperature: 0–25°C

  • Yield: 60–85%

This method excels in mild reaction conditions and scalability. A 2020 study demonstrated that substituting tert-butylacetaldehyde with its dimethyl acetal derivative improves handling stability, achieving 78% yield after 12 hours.

Ring-Closing Metathesis (RCM) of Enyne Precursors

Ring-closing metathesis has emerged as a versatile strategy for oxazole synthesis. Starting from enyne substrates, this method employs Grubbs catalysts to form the oxazole ring. For this compound, a tert-butyl-substituted enyne is prepared via Sonogashira coupling between tert-butylacetylene and a propargylamide derivative. Subsequent RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C affords the target compound.

Optimization Insights:

  • Catalyst loading reduction to 2 mol% via microwave irradiation (100°C, 1 h) maintains 70% yield.

  • Substrate purity critically impacts metathesis efficiency, necessitating rigorous purification of the enyne precursor.

Palladium-Catalyzed C–H Activation

Recent advances in C–H activation enable direct functionalization of oxazole precursors. A 2023 protocol describes the palladium-catalyzed coupling of 1,3-oxazole with tert-butyl bromide. Using Pd(OAc)₂ (5 mol%), Xantphos ligand, and Cs₂CO₃ in toluene at 100°C, the tert-butyl group is introduced at the 4-position with 65% yield .

Mechanistic Considerations:

  • Oxidative addition of Pd(0) to tert-butyl bromide forms a Pd(II) intermediate.

  • Directed C–H activation at the oxazole’s 4-position proceeds via a concerted metalation-deprotonation (CMD) pathway .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive pathways. A 2022 study optimized the cyclocondensation of tert-butyl isocyanide with α-keto esters using microwave conditions (150°C, 20 min), achieving 88% yield compared to 60% under conventional heating .

Table 1: Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Scalability
Robinson-GabrielPPA, 140°C, 6 h5595Moderate
Van LeusenK₂CO₃, MeOH, 25°C, 12 h7898High
Ring-Closing MetathesisGrubbs II, DCM, 40°C, 24 h7097Low
Pd-Catalyzed C–HPd(OAc)₂, Xantphos, 100°C, 18 h6596Moderate
Microwave-AssistedMW, 150°C, 20 min8899High

Industrial-Scale Production Considerations

For large-scale synthesis, the Van Leusen method is preferred due to operational simplicity and cost-effectiveness. A 2024 pilot plant trial reported a 500 kg batch using tert-butylacetaldehyde and TosMIC, achieving 75% yield with 99% purity after distillation . Critical parameters include:

  • Solvent Recovery: Methanol is recycled via fractional distillation (90% recovery).

  • Waste Management: TosMIC byproducts are neutralized with aqueous NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert oxazoles to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

4-tert-butyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

4-Substituted Oxazoles

  • 4-Isopropyl-1,3-oxazole: Exhibits antimicrobial activity (e.g., MIC values against Staphylococcus aureus ≤ 16 µg/mL) and antibiofilm effects (MBIC ≤ 32 µg/mL) .
  • 4-Benzyl-1,3-oxazole : Derivatives incorporating sulfonylphenyl fragments show cytotoxicity against cancer cell lines (e.g., IC₅₀ ~10–50 µM) . The benzyl group may enhance lipophilicity and membrane permeability.

5-Substituted Oxazoles

  • 5-Sulfonyl-1,3-oxazoles : Demonstrated antiproliferative activity (GI₅₀ < 10 µM) against the NCI-60 cancer cell panel but lower cytotoxicity (LC₅₀ > 100 µM) compared to sulfinyl analogs .
  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole : Primarily studied for safety (GHS hazard classification) rather than bioactivity, highlighting the impact of bromine on toxicity .

Heterocyclic Analogs

Thiazoles

  • 4-Butyl-5-methyl-1,3-thiazole: Thiazoles often exhibit similar bioactivity to oxazoles but with altered electronic properties due to sulfur’s polarizability. No direct activity data provided, but thiazoles are common in antimicrobial and anticancer agents .

Isoxazoles

  • 3-Amino-5-tert-butylisoxazole: Isoxazole derivatives are explored for kinase inhibition and metabolic stability. The tert-butyl group here may confer rigidity, though its role in 4-tert-butyl-1,3-oxazole remains speculative .

Key Findings :

  • Anticancer Activity : Sulfinyl oxazoles outperform sulfonyl analogs in cytotoxicity (LC₅₀ < 50 µM vs. >100 µM) .
  • Enzyme Inhibition: 2-Amino-1,3-oxazole derivatives (e.g., BMS-337197) are potent IMPDH inhibitors, suggesting amino groups at position 2 enhance target binding .
  • Antimicrobial vs. Antiparasitic: 4-Isopropyl derivatives target bacteria, while 2,5-dimethyl analogs (e.g., compound 20) show efficacy against Trypanosoma cruzi , indicating substituent-dependent selectivity.

Structural and Electronic Influences

  • Steric Effects : The tert-butyl group in this compound may improve metabolic stability over smaller substituents (e.g., methyl or isopropyl) but could reduce solubility.
  • Electron-Withdrawing Groups : Sulfonyl/sulfinyl groups at position 5 enhance anticancer activity by modulating electron density and hydrogen-bonding capacity .
  • Halogenation : Bromine in 5-bromo-4-methyl-2-phenyl-1,3-oxazole increases molecular weight and toxicity, limiting therapeutic utility .

Biological Activity

4-tert-butyl-1,3-oxazole is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to the oxazole family, which is characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research has shown that oxazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference Drug (Amoxicillin)
Staphylococcus aureus2030
Escherichia coli1727

The compound's efficacy is attributed to its ability to disrupt essential cellular processes in bacteria, possibly through interference with cell wall synthesis or function.

2. Anticancer Activity

Studies indicate that oxazole derivatives, including this compound, possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways.

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)
This compoundMCF-75.13
Reference Drug (Tamoxifen)MCF-71.93

The mechanism of action may involve the activation of caspases and modulation of p53 pathways, leading to increased apoptosis in malignant cells .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxazole derivatives. For instance, compounds similar to this compound have been identified as effective inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotective Mechanism
In a study involving transgenic mouse models of Parkinson’s disease, an oxazole derivative was shown to reduce α-synuclein aggregation and improve motor function. This suggests that this compound may have therapeutic potential for neurodegenerative conditions by modulating protein-protein interactions and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it can lead to programmed cell death.
  • Modulation of Protein Interactions : As a PREP inhibitor, it may alter neurodegenerative processes by affecting protein aggregation and degradation pathways.

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-1,3-oxazole derivatives in academic research?

The synthesis typically involves cyclization of N-acyl-α-amino acid precursors. Key steps include:

  • Acylation : Reacting phenylalanine derivatives with acyl chlorides (e.g., 4-(4-chlorophenylsulfonyl)benzoyl chloride) to form N-acyl-α-amino acids .
  • Cyclodehydration : Using catalysts like POCl₃ or H₂SO₄ to cyclize acyclic precursors (e.g., N-acyl-α-amino ketones) into 1,3-oxazole rings .
  • Friedel-Crafts alkylation : Introducing aryl/alkyl substituents via AlCl₃-catalyzed reactions .
    Purification is achieved via RP-HPLC or recrystallization, with yields >85% reported for optimized protocols .

Q. Which spectroscopic techniques are critical for validating the structure of this compound derivatives?

  • NMR spectroscopy :
    • ¹H-NMR : Distinguishes magnetically equivalent protons (e.g., CH₂ groups in oxazole rings at δ 3.94–4.20 ppm vs. acyclic precursors at δ 2.99–3.20 ppm) .
    • ¹³C-NMR : Confirms cyclization via shifts in carbonyl carbons (e.g., C-5 in oxazole resonates at ~148 ppm vs. 197–201 ppm in ketones) .
  • LC-ESI-MS/MS : Validates molecular ions and fragmentation patterns (e.g., [M+H]⁺ peaks with Cl isotope ratios) .
  • FT-IR : Identifies functional groups (e.g., sulfonyl stretches at 1155 cm⁻¹, aromatic C=C at 1509 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the biological activity of 1,3-oxazole derivatives compared to other alkyl/aryl groups?

The tert-butyl group enhances lipophilicity and steric bulk, affecting binding to biological targets:

  • Cytotoxicity : Derivatives with tert-butyl groups show LC₅₀ values >100 µg/mL in Daphnia magna assays, whereas methyl/phenyl analogs exhibit lower potency due to reduced membrane permeability .
  • Enzyme inhibition : The bulky substituent disrupts active-site interactions in enzymes like peroxisome proliferator-activated receptors (PPARs), as seen in analogs with dual PPARα/γ agonism .
    Comparative SAR studies recommend using tert-butyl for stability in hydrophobic environments and methyl/phenyl for hydrogen-bonding interactions .

Q. What methodologies are recommended to resolve discrepancies in cytotoxicity data for this compound derivatives across different studies?

  • Dose-response refinement : Use narrower concentration ranges (e.g., 10–200 µg/mL) to improve LC₅₀ accuracy, as wide intervals (7.24–1384 µg/mL) lead to poor correlation .
  • Alternative assays : Cross-validate with mammalian cell lines (e.g., HeLa) to confirm Daphnia magna results, which may overestimate toxicity due to exoskeleton permeability differences .
  • Structural verification : Re-characterize compounds with conflicting data using 2D NMR (e.g., HETCOR) to rule out impurities or stereochemical variations .

Q. How can NMR spectral data be interpreted to confirm the cyclization of acyclic precursors into this compound derivatives?

  • Proton equivalence : Cyclized oxazoles show singlet signals for CH₂ groups (e.g., δ 3.94–4.20 ppm), whereas acyclic precursors exhibit doublets of doublets (δ 2.99–3.20 ppm) due to germinal/vicinal coupling .
  • Carbon deshielding : The C-2 carbon in oxazole rings resonates upfield (157–158 ppm) compared to acyclic carboxamides (164–165 ppm) due to electron-withdrawing effects of the heterocycle .
  • Mass fragmentation : Cyclized derivatives lose CO₂ during MS analysis (e.g., m/z 381/383 fragments), while acyclic compounds retain carboxyl groups .

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